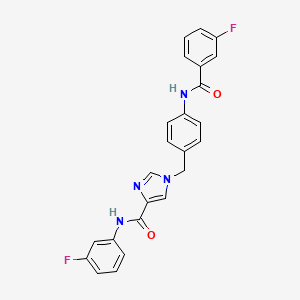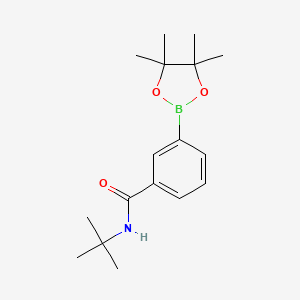
3-溴-5-(溴甲基)吡啶氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is a key intermediate in the synthesis of rupatadine, a medication used in the treatment of seasonal and allergic rhinitis .
Synthesis Analysis
The synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide has been reported using 5-methylnicotinic acid as the starting material . The process involves the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by the reduction of the resulting product with sodium borohydride in methanol . This method is considered simple, efficient, and environmentally friendly .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is represented by the InChI code1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide include esterification and reduction . Esterification of 5-methylnicotinic acid with methanol yields methyl 5-methylnicotinate, which is then reduced with sodium borohydride to yield (5-methylpyridin-3-yl)methanol .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is 331.83 . The melting point of a related compound, 5-methyl-3-(bromomethyl)pyridine, is reported to be between 158.1 and 158.8°C .科学研究应用
鲁帕他定中间体的合成
3-溴-5-(溴甲基)吡啶氢溴酸盐是鲁帕他定的合成中的一种关键中间体,鲁帕他定是一种抗组胺药和血小板活化因子拮抗剂,用于治疗过敏症。Jianyu Guo、Yan Lu和J. Wang (2015)进行的一项研究提出了一种从5-甲基烟酸合成5-甲基-3-(溴甲基)吡啶氢溴酸盐的有效方法,突出了该化合物在制药过程中的作用。该方法以其简单、高效和环保而著称 (Guo, Lu, & Wang, 2015).
超支化聚电解质的开发
Sophie Monmoton及其同事(2008)使用3,5-双(溴甲基)吡啶氢溴酸盐和3,5-双(溴丁基)吡啶氢溴酸盐合成了超支化聚电解质。该研究强调了该化合物的反应性和其在创造新材料中的重要作用,这些新材料在包括电子和制药在内的各个行业中具有潜在应用 (Monmoton, Lefebvre, & Fradet, 2008).
非环状吡啶 C-核苷的合成
J. V. Hemel等人(1994)进行的研究探索了使用3-溴-5-(2-羟乙硫基甲基)吡啶(源自3-溴-5-氯甲基吡啶盐酸盐)合成非环状吡啶 C-核苷。尽管没有发现明显的生物活性,但这项工作有助于理解核苷类似物及其潜在的治疗应用 (Hemel et al., 1994).
功能化哌啶的制备
N. Kimpe、M. Boelens和Jan Contreras(1996)的一项研究详细介绍了5-(溴甲基)-1-吡咯鎓盐重排为功能化哌啶。该转化展示了该化合物在生成具有药用化学和药物设计潜在应用的新化学结构中的效用 (Kimpe, Boelens, & Contreras, 1996).
化学合成和分子对接
该化合物的衍生物已被合成并评估其作为酪氨酰-tRNA合成酶抑制剂的潜力,证明了其在新抗菌剂的发现和开发中的重要性。Zainab Jabri等人(2023)的研究中重点介绍了这一点,其中合成了新的6-溴-咪唑并[4,5-b]吡啶衍生物,并通过分子对接研究了它们的结合亲和力,揭示了该化合物在新型治疗剂开发中的潜力 (Jabri et al., 2023).
安全和危害
3-Bromo-5-(bromomethyl)pyridine hydrobromide is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
3-Bromo-5-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound It’s known to be used in the preparation of ether ligands , which suggests that it may interact with a variety of biological targets depending on the specific ligand it forms.
Mode of Action
The exact mode of action of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is not well-documented. As a brominated compound, it may act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to modifications in the structure and function of these molecules, potentially altering cellular processes .
Biochemical Pathways
Given its potential to form ether ligands , it could potentially influence a wide range of biochemical pathways depending on the specific ligand and target interaction.
Result of Action
As a brominated compound, it may cause modifications in biological molecules, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine hydrobromide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with it. For instance, it is recommended to be stored in a cool, dark place , suggesting that light and heat could affect its stability.
属性
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFPXZAYNLKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)pyridine hydrobromide | |
CAS RN |
173999-33-2 |
Source


|
| Record name | 3-bromo-5-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)


![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)

![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)
![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)


![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)